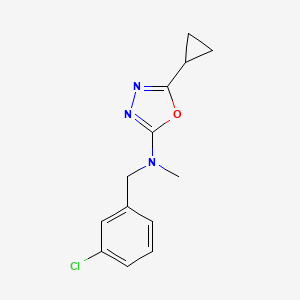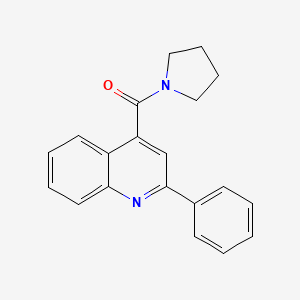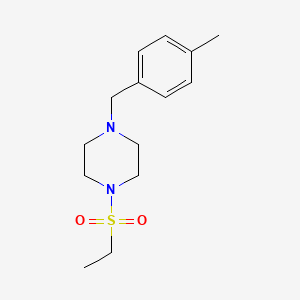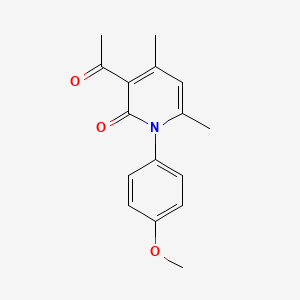![molecular formula C15H23FN2 B5628614 N-[(4-fluorophenyl)methyl]-1-propylpiperidin-4-amine](/img/structure/B5628614.png)
N-[(4-fluorophenyl)methyl]-1-propylpiperidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-fluorophenyl)methyl]-1-propylpiperidin-4-amine is a chemical compound with the molecular formula C15H23FN2 This compound is characterized by the presence of a fluorophenyl group attached to a piperidine ring, which is further substituted with a propylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-1-propylpiperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with the piperidine ring.
Attachment of the Propylamine Group: The final step involves the alkylation of the piperidine ring with a propylamine group under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Common industrial methods include:
Batch Synthesis: This method involves the stepwise addition of reagents in a controlled environment, followed by purification steps to isolate the desired product.
Continuous Flow Synthesis: This method allows for the continuous addition of reagents and removal of products, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-1-propylpiperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-1-propylpiperidin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: It is used in studies investigating the interaction of fluorinated compounds with biological systems.
Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-1-propylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the piperidine ring provides structural stability. The propylamine group may contribute to the compound’s solubility and bioavailability. The exact pathways and molecular targets involved in its mechanism of action are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-[(4-fluorophenyl)methyl]-1-propylpiperidin-4-amine: shares structural similarities with other fluorinated piperidine derivatives, such as:
Uniqueness
Fluorophenyl Group: The presence of the fluorophenyl group distinguishes it from non-fluorinated analogs, enhancing its binding affinity and stability.
Propylamine Substitution: The propylamine group provides unique solubility and bioavailability properties compared to other alkyl-substituted derivatives.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23FN2/c1-2-9-18-10-7-15(8-11-18)17-12-13-3-5-14(16)6-4-13/h3-6,15,17H,2,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIYRXRFTMFTKOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3aR*,9bR*)-2-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5628531.png)
![2-[(4-fluorophenyl)methyl-methylamino]-1-[(3R)-3-hydroxy-3,4,4-trimethylpyrrolidin-1-yl]ethanone](/img/structure/B5628541.png)

![2-methyl-6-[4-methyl-2-(1H-pyrazol-1-yl)phenyl]pyridazin-3(2H)-one](/img/structure/B5628551.png)
![8-(3-furoyl)-2-(3-phenylpropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5628557.png)
![9-(3-chloro-4-methoxybenzoyl)-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5628559.png)
![4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]piperidine](/img/structure/B5628561.png)

![N-[(1S,2S)-1-amino-2,3-dihydro-1H-inden-2-yl]-2-isopropyl-4-methyl-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B5628593.png)
![2-(2-methoxyethyl)-9-[2-(methylthio)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5628603.png)
![N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-2-chloro-3-methylbenzamide](/img/structure/B5628608.png)


![4-[(4-Methoxyanilino)methyl]aniline](/img/structure/B5628629.png)
